7-Thia-1-azaspiro[4.4]nonan-4-ol
CAS No.: 1888495-64-4
Cat. No.: VC4488185
Molecular Formula: C7H13NOS
Molecular Weight: 159.25
* For research use only. Not for human or veterinary use.
![7-Thia-1-azaspiro[4.4]nonan-4-ol - 1888495-64-4](/images/structure/VC4488185.png)
Specification
CAS No. | 1888495-64-4 |
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Molecular Formula | C7H13NOS |
Molecular Weight | 159.25 |
IUPAC Name | 7-thia-1-azaspiro[4.4]nonan-4-ol |
Standard InChI | InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2 |
Standard InChI Key | RONUWACGYCYREO-UHFFFAOYSA-N |
SMILES | C1CNC2(C1O)CCSC2 |
Introduction
Molecular Structure and Chemical Properties
Core Framework and Stereoelectronic Features
The compound’s IUPAC name, 7-thia-1-azaspiro[4.4]nonan-4-ol, reflects its spirocyclic architecture:
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A thiolane ring (five-membered sulfur-containing cycle) and an azetidine ring (four-membered nitrogen-containing cycle) share a single spiro carbon atom at position 4.
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The hydroxyl (-OH) group at position 4 introduces polarity and hydrogen-bonding capability, while the sulfur atom enhances electron delocalization within the thiolane ring .
The SMILES notation C1CNC2(C1O)CCSC2
and InChIKey RONUWACGYCYREO-UHFFFAOYSA-N
confirm the connectivity and stereochemistry . The molecular weight is 159.25 g/mol, with a computed XLogP3 of 0.9, suggesting moderate lipophilicity suitable for pharmaceutical applications .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₇H₁₃NOS |
Molecular Weight | 159.25 g/mol |
Hydrogen Bond Donors | 2 (NH and OH) |
Hydrogen Bond Acceptors | 3 (N, O, S) |
Topological Polar Surface Area | 61.8 Ų |
Synthetic Methodologies
One-Pot Multicomponent Reaction (MCR) Approach
The synthesis of 7-thia-1-azaspiro[4.4]nonan-4-ol derivatives is achieved via a DABCO-catalyzed cascade reaction, as exemplified in the preparation of structurally analogous spiro-thiolane hybrids .
Reaction Mechanism
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Knoevenagel Condensation: An aldehyde reacts with 2-thioxothiazolidin-4-one to form an α,β-unsaturated carbonyl intermediate.
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1,4-Sulfa-Michael Addition: The intermediate undergoes nucleophilic attack by 1,4-dithiane-2,5-diol, forming a C-S bond.
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Intramolecular Aldol Cyclization: Spirocyclization occurs via deprotonation and ring closure, yielding the final product .
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Catalyst | DABCO (20 mol%) |
Solvent | Ethanol |
Temperature | 80°C (condensation), RT (cyclization) |
Reaction Time | 3–4 hours |
Yield | 80–90% |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data for the analogous compound 7a (9-hydroxy-6-(4-methoxyphenyl)-4-thioxo-1,7-dithia-3-azaspiro[4.4]nonan-2-one) provides insights into expected spectral features :
¹H NMR (400 MHz, CDCl₃ + DMSO-d₆)
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δ 2.59 ppm: Thiolane ring CH₂ protons (t, J = 10.4 Hz).
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δ 3.80 ppm: Methoxy group (-OCH₃) protons.
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δ 5.13 ppm: Hydroxyl proton (exchange with DMSO-d₆).
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δ 6.78–7.47 ppm: Aromatic protons from the 4-methoxyphenyl substituent.
¹³C NMR (100 MHz)
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δ 178.0 ppm: Carbonyl group (C=O).
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δ 199.0 ppm: Thiocarbonyl group (C=S).
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δ 55.2 ppm: Methoxy carbon.
Infrared (IR) Spectroscopy
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3410 cm⁻¹: O-H stretching (hydroxyl group).
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1700 cm⁻¹: C=O stretching (amide carbonyl).
Computational and Physicochemical Profiling
Predicted Collision Cross Section (CCS)
While direct CCS data for 7-thia-1-azaspiro[4.4]nonan-4-ol is unavailable, related spiro compounds exhibit CCS values of 132.9–143.0 Ų for [M+H]⁺ adducts, indicating compact, rigid geometries .
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